4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane

CAS No.: 596819-13-5

Cat. No.: VC2277044

Molecular Formula: C11H14BF3O2S

Molecular Weight: 278.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 596819-13-5 |

|---|---|

| Molecular Formula | C11H14BF3O2S |

| Molecular Weight | 278.1 g/mol |

| IUPAC Name | 4,4,5,5-tetramethyl-2-[5-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C11H14BF3O2S/c1-9(2)10(3,4)17-12(16-9)8-6-5-7(18-8)11(13,14)15/h5-6H,1-4H3 |

| Standard InChI Key | KYIFZLIFGFCQPM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(F)(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(F)(F)F |

Introduction

Chemical Identity and Basic Properties

Structural Identification

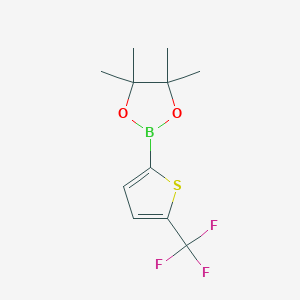

4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane, also known as 5-(trifluoromethyl)thiophene-2-boronic acid pinacol ester, is an organometallic compound containing boron. It belongs to a class of compounds widely used in organic synthesis due to their participation in various coupling reactions. The compound's structure incorporates several key elements: a thiophene heterocycle, a trifluoromethyl group providing unique electronic properties, and a pinacol boronic ester enabling coupling reactions.

The compound is characterized by the following identification parameters:

| Parameter | Value |

|---|---|

| CAS Number | 596819-13-5 |

| Molecular Formula | C11H14BF3O2S |

| Molecular Weight | 278.1 g/mol |

| Alternative Name | 5-(trifluoromethyl)thiophene-2-boronic acid pinacol ester |

Synthesis and Production Methods

Industrial Production Methods

Industrial production of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane requires scaling up laboratory procedures while maintaining product quality and purity. The industrial synthesis typically involves more sophisticated equipment allowing for better control of reaction parameters and more efficient purification protocols.

The scaled-up production generally incorporates:

-

Advanced purification techniques such as recrystallization and chromatography to achieve higher purity

-

Larger reaction vessels with precise temperature and atmosphere control systems

-

Potentially continuous flow processes rather than batch reactions to improve efficiency

-

Rigorous quality control protocols, including analytical techniques like NMR spectroscopy and mass spectrometry to confirm structure and purity

These industrial methods maintain the core chemical transformations used in laboratory settings but optimize them for commercial viability, cost-effectiveness, and consistent product quality.

Applications in Synthetic Chemistry

Suzuki-Miyaura Coupling Reactions

The most significant application of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane is in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction allows the compound to react with various aryl or vinyl halides to introduce the 5-(trifluoromethyl)thiophen-2-yl moiety into more complex molecular structures.

The general reaction scheme can be represented as:

5-(trifluoromethyl)thiophene-2-boronic acid pinacol ester + R-X → 2-R-5-(trifluoromethyl)thiophene + byproducts

Where R-X represents an aryl or vinyl halide, and the reaction typically occurs in the presence of:

-

A palladium catalyst (such as Pd(PPh3)4 or Pd(dppf)Cl2)

-

A base (such as K2CO3, Cs2CO3, or KF)

-

An appropriate solvent system (often THF, dioxane, or toluene/water mixtures)

This coupling reaction is particularly valuable because it proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it applicable in diverse synthetic contexts from pharmaceutical development to materials science.

Conversion to Trifluoroborate Salts

Another important application involves the conversion of the pinacol boronic ester to the corresponding potassium trifluoroborate salt. Based on procedures described for similar compounds, this transformation typically involves treating the boronic ester with potassium hydrogen fluoride (KHF2) in a THF/water mixture .

The general procedure includes:

-

Dissolving the boronic acid pinacol ester in dry THF

-

Adding an aqueous solution of KHF2 (typically 6-7 equivalents)

-

Stirring at room temperature for several hours to overnight

-

Concentration of the reaction mixture and purification steps involving dissolution in hot acetone and filtration

-

Precipitation of the trifluoroborate salt by addition of ether or pentane

This transformation is valuable because potassium organotrifluoroborates often exhibit improved stability and reactivity profiles compared to the corresponding boronic esters or acids, making them useful alternatives in certain coupling reactions.

Research Applications and Significance

Materials Science Applications

In materials science, compounds containing the 5-(trifluoromethyl)thiophene unit have gained attention for their electronic properties. The trifluoromethyl group significantly affects the electronic distribution within the thiophene ring, influencing:

-

HOMO-LUMO energy levels

-

Bandgap properties

-

Charge transport characteristics

-

Optical properties

These electronic effects make 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane valuable for synthesizing materials for:

-

Organic electronics

-

Photovoltaic applications

-

Sensor technologies

-

Advanced polymers with tailored properties

The boronic ester functionality allows for controlled polymerization through iterative cross-coupling reactions, enabling the creation of materials with precisely defined structures and properties.

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane exist, differing in substitution patterns or functional groups. Comparison with these analogs provides insight into structure-property relationships.

| Compound | Key Structural Difference | Properties/Applications |

|---|---|---|

| 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane | Trifluoromethyl at 2-position, boronic ester at 3-position | Different electronic distribution affecting reactivity patterns |

| Non-fluorinated thiophene boronic esters | Lack of trifluoromethyl group | Reduced electron-withdrawing effect, different reactivity profile |

| Free boronic acids vs. pinacol esters | No pinacol protection | Higher reactivity but lower stability; more susceptible to degradation |

These structural variations significantly affect reactivity, stability, and application potential. The position of substituents influences the electronic distribution within the thiophene ring, altering its behavior in coupling reactions and other transformations.

Reactivity Comparisons

The reactivity of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane in various synthetic transformations can be compared with its structural analogs:

-

The electron-withdrawing trifluoromethyl group at the 5-position likely reduces the nucleophilicity of the carbon-boron bond, potentially affecting the rate of transmetallation in coupling reactions.

-

Compared to non-fluorinated thiophene boronic esters, this compound may exhibit:

-

Slower rates in Suzuki coupling reactions due to electronic effects

-

Higher stability toward certain degradation pathways

-

Different selectivity patterns in complex reaction scenarios

-

-

The pinacol ester form provides greater hydrolytic stability compared to free boronic acids, facilitating storage and handling while still maintaining sufficient reactivity for synthetic applications.

These reactivity differences allow synthetic chemists to select the most appropriate reagent based on specific requirements of their target molecules.

Future Research Directions

The continued development and application of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane are likely to focus on several promising areas:

-

Development of more efficient and sustainable synthetic routes, potentially employing catalytic methods that reduce waste and energy consumption. This aligns with the growing emphasis on green chemistry principles in both academic and industrial settings.

-

Exploration of new cross-coupling methodologies that expand the scope of transformations possible with this building block, potentially including photoredox-catalyzed processes that operate under milder conditions.

-

Applications in emerging pharmaceutical areas, such as targeted protein degradation or fluorine-specific medicinal chemistry approaches, where trifluoromethylated heterocycles often play important roles.

-

Integration into next-generation electronic materials, including those for flexible electronics, wearable devices, and energy harvesting technologies, where fluorinated thiophenes have shown promising properties.

-

Investigation of structure-property relationships to better understand how the trifluoromethyl-thiophene moiety influences the behavior of larger molecular systems, potentially leading to predictive models for rational design.

These research directions highlight the ongoing relevance of this compound in advancing chemical synthesis and materials development, with potential impacts across multiple technological domains. The versatility of 4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)thiophen-2-yl)-1,3,2-dioxaborolane ensures its continued importance in the chemical sciences.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume